(3,4-Dimetilfenil)(furan-2-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

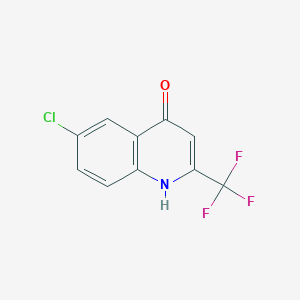

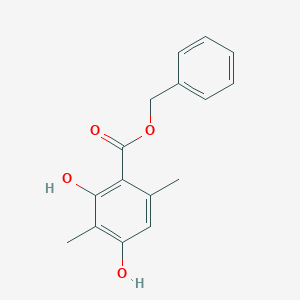

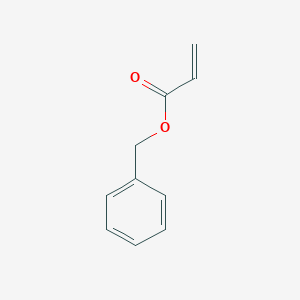

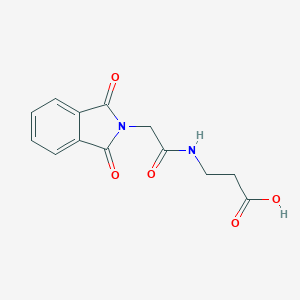

(3,4-Dimethylphenyl)(furan-2-yl)methanone (also known as DMF-2) is an organic compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C11H12O. It is a derivative of furan, a five-membered heterocyclic compound with a single oxygen atom as the heteroatom. DMF-2 is widely used in organic synthesis, as a solvent, and in the manufacture of pharmaceuticals and other products.

Aplicaciones Científicas De Investigación

Actividad Inhibitoria de la Proteína Tirosina Quinasa

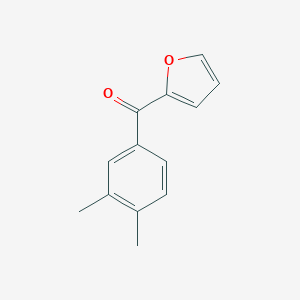

Se sintetizó una serie de nuevos derivados de (fenil)metanona de furan-2-il, incluyendo “(3,4-Dimetilfenil)(furan-2-il)metanona”, y se establecieron sus estructuras en base a datos de espectroscopia de RMN de 1H, RMN de 13C y espectrometría de masas . Estos compuestos se evaluaron para determinar su actividad inhibitoria de la proteína tirosina quinasa in vitro . Varios nuevos derivados mostraron una actividad prometedora, que en algunos casos fue idéntica o incluso mejor que la de la genisteína, un compuesto de referencia positivo .

Actividad Anticancerígena

La actividad inhibitoria de la proteína tirosina quinasa de estos compuestos también sugiere posibles aplicaciones anticancerígenas . Las proteínas quinasas juegan un papel importante como reguladores de la función celular en las vías de transducción de señales que regulan una serie de funciones celulares, como la proliferación, el crecimiento, la diferenciación, la muerte y varios mecanismos regulatorios . Una variedad de tipos de tumores tienen quinasas de tirosina receptoras de factores de crecimiento disfuncionales, lo que da como resultado una señalización mitogénica inadecuada .

Síntesis de Fármacos

El furano se procesa a partir de furfural, que es un compuesto orgánico obtenido de materias primas de biomasa . Por lo tanto, el furano es un material ecológico y respetuoso con el medio ambiente. Se utiliza para producir productos farmacéuticos . “this compound”, al ser un derivado del furano, se puede utilizar en la síntesis de productos farmacéuticos .

Producción de Resina

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been shown to inhibit protein tyrosine kinases , which play a key role in signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Similar compounds have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that (3,4-Dimethylphenyl)(furan-2-yl)methanone may have similar impacts on a molecular and cellular level.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOTZZJPIQTQII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355547 |

Source

|

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15817-47-7 |

Source

|

| Record name | (3,4-dimethylphenyl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)